molecular formula C10H9ClO2 B1366759 2-Chloro-1-(2,3-dihydrobenzofuran-5-yl)ethanone CAS No. 64089-34-5

2-Chloro-1-(2,3-dihydrobenzofuran-5-yl)ethanone

Cat. No. B1366759
Key on ui cas rn: 64089-34-5
M. Wt: 196.63 g/mol
InChI Key: HQFACNABSBZAFM-UHFFFAOYSA-N
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Patent
US05233053

Procedure details

Chloroacetyl chloride (10.39 g) was dissolved in methylene chloride (25 ml) and the solution was added to a slurry of aluminium chloride (12.2 g) in methylene chloride (50 ml) at -15° C. A solution of dihydrobenzofuran (10 g) in methylene chloride (25 ml) was added and the solution was allowed to warm to room temperature over 20 hours. The reaction mixture was poured into ice (700 g) and the aqueous layer was back-washed with methylene chloride (2×200 ml). The combined organic extracts were washed with water (800 ml), dried with MgSO4 and concentrated in vacuo. The resulting solid (11 g) was heated in cyclohexane (110 ml) and the supernatant liquid decanted off and allowed to crystallise. Filtration produced the title compound as a white solid, yield 2.1 g, m.p. 85°-87° C.
Quantity
10.39 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
12.2 g
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Two
Quantity
10 g
Type
reactant
Reaction Step Three
Quantity
25 mL
Type
solvent
Reaction Step Three
[Compound]
Name
ice
Quantity
700 g
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Cl:1][CH2:2][C:3](Cl)=[O:4].[Cl-].[Al+3].[Cl-].[Cl-].COC(/C=C/[C:16]1[CH:21]=[C:20](O)[C:19]2[O:23][CH:24](C3C=CC(O)=C(O)C=3)[CH:25](C(OC)=O)[C:18]=2[CH:17]=1)=O>C(Cl)Cl>[Cl:1][CH2:2][C:3]([C:16]1[CH:21]=[CH:20][C:19]2[O:23][CH2:24][CH2:25][C:18]=2[CH:17]=1)=[O:4] |f:1.2.3.4|

Inputs

Step One
Name
Quantity
10.39 g
Type
reactant
Smiles
ClCC(=O)Cl
Name
Quantity
25 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
12.2 g
Type
reactant
Smiles
[Cl-].[Al+3].[Cl-].[Cl-]
Name
Quantity
50 mL
Type
solvent
Smiles
C(Cl)Cl
Step Three
Name
Quantity
10 g
Type
reactant
Smiles
COC(=O)/C=C/C1=CC2=C(C(=C1)O)OC(C2C(=O)OC)C=3C=CC(=C(C3)O)O
Name
Quantity
25 mL
Type
solvent
Smiles
C(Cl)Cl
Step Four
Name
ice
Quantity
700 g
Type
reactant
Smiles

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
the aqueous layer was back-washed with methylene chloride (2×200 ml)
WASH
Type
WASH
Details
The combined organic extracts were washed with water (800 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
TEMPERATURE
Type
TEMPERATURE
Details
The resulting solid (11 g) was heated in cyclohexane (110 ml)
CUSTOM
Type
CUSTOM
Details
the supernatant liquid decanted off
CUSTOM
Type
CUSTOM
Details
to crystallise
FILTRATION
Type
FILTRATION
Details
Filtration

Outcomes

Product
Name
Type
product
Smiles
ClCC(=O)C=1C=CC2=C(CCO2)C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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